"5-Methyl-5-propyl-1,3-dioxan-2-one" synthesis from 2-methyl-2-propyl-1,3-propanediol
"5-Methyl-5-propyl-1,3-dioxan-2-one" synthesis from 2-methyl-2-propyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one from its precursor, 2-methyl-2-propyl-1,3-propanediol. This cyclic carbonate is a key intermediate in the synthesis of various compounds, including the muscle relaxant carisoprodol. This document details the primary synthetic methodologies, providing experimental protocols and quantitative data to support researchers in the lab.
Introduction
5-Methyl-5-propyl-1,3-dioxan-2-one is a six-membered cyclic carbonate derived from 2-methyl-2-propyl-1,3-propanediol. Its synthesis is a critical step in the production of several active pharmaceutical ingredients. The primary challenge in its synthesis lies in achieving high yields and purity while employing environmentally benign and economically viable methods. This guide explores three main synthetic pathways: condensation with urea, transesterification with dialkyl carbonates, and reaction with phosgene derivatives.
Synthetic Pathways
The synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one from 2-methyl-2-propyl-1,3-propanediol can be achieved through several routes. The choice of method often depends on factors such as desired yield, purity, cost of reagents, and environmental considerations. The primary pathways are illustrated below.
Caption: Primary synthetic routes to 5-Methyl-5-propyl-1,3-dioxan-2-one.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key synthetic methods, along with tabulated quantitative data for easy comparison.
Method 1: Condensation with Urea
This method is an economical and relatively straightforward approach that avoids harsh reagents.[1]
Experimental Protocol:
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In a reaction flask, combine 264 g of 2-methyl-2-propyl-1,3-propanediol, 60 g of urea, and 8.1 g of zinc oxide (previously activated by calcination at 450°C for 2 hours).
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Heat the mixture to 110°C and maintain this temperature with continuous stirring.
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Continue the reaction until the evolution of ammonia gas ceases. The ammonia can be collected in a suitable trap.
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Upon completion, purify the product by vacuum distillation at a temperature of 150-160°C and a pressure of 15-20 mmHg to yield 5-Methyl-5-propyl-1,3-dioxan-2-one.
| Parameter | Value | Reference |
| Diol to Urea Molar Ratio | ~2:1 | [1] |
| Catalyst | Activated Zinc Oxide | [1] |
| Temperature | 110°C | [1] |
| Solvent | None (Neat) | [1] |
| Yield (based on urea) | 88% | [1] |
| Purity | Not Specified |
Method 2: Transesterification with Diethyl Carbonate
Transesterification with dialkyl carbonates is a common method for synthesizing cyclic carbonates. While a specific protocol for 2-methyl-2-propyl-1,3-propanediol is not detailed in the immediate literature, the following is a representative procedure based on the synthesis of similar 5,5-disubstituted-1,3-dioxan-2-ones.
Representative Experimental Protocol:
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To a solution of 2-methyl-2-propyl-1,3-propanediol in a suitable solvent (e.g., toluene), add diethyl carbonate.
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Add a catalytic amount of a metal alcoholate, such as sodium methoxide.
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Heat the mixture to reflux and monitor the reaction progress, typically by observing the distillation of the ethanol byproduct.
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After the reaction is complete, neutralize the catalyst with a suitable acid.
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Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
| Parameter | Value (Representative) |
| Carbonate Source | Diethyl Carbonate |
| Catalyst | Metal Alcoholate (e.g., Sodium Methoxide) |
| Temperature | Reflux |
| Solvent | Toluene (optional) |
| Yield | Not Specified for this specific reaction |
| Purity | Not Specified |
Method 3: Reaction with Trichloromethyl Chloroformate (Diphosgene)
This method, while providing good yields, involves the use of a phosgene derivative and requires careful handling. A Chinese patent provides several examples with varying conditions.
Experimental Protocol:
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Dissolve 2-methyl-2-propyl-1,3-propanediol and an organic amine catalyst (e.g., pyridine, triethylamine) in an organic solvent (e.g., toluene, chloroform, cyclohexanone) in a reaction flask.
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Slowly add a solution of trichloromethyl chloroformate in the same organic solvent to the reaction mixture while maintaining the desired temperature.
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Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by gas chromatography.
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After completion, add water to the reaction mixture and separate the organic layer.
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Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the product, typically by distillation or recrystallization.
| Example | Molar Ratio (Diol:Diphosgene:Amine) | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
| 1 | 1:0.7:0.8 | N,N-dimethylaniline | Cyclohexanone | 20 | 82.1 | 98.1 |
| 2 | 1:1.5:1.0 | Pyridine | Toluene | 20 | 81.0 | 98.2 |
| 3 | 1:0.5:1.0 | Triethylamine | Tetrahydrofuran | 30 | 79.6 | 98.0 |
| 4 | 1:1.0:0.4 | Pyridine | n-Butyl acetate | 50 | 72.3 | 97.8 |
| 5 | 1:2.0:0.6 | N,N-dimethylformamide | Chloroform | 20 | 75.8 | 98.1 |
Data extracted from Chinese Patent CN101412705A.
Experimental Workflow
The general workflow for the synthesis and purification of 5-Methyl-5-propyl-1,3-dioxan-2-one is outlined below.
Caption: General experimental workflow for synthesis and purification.
Product Characterization
The identity and purity of the synthesized 5-Methyl-5-propyl-1,3-dioxan-2-one should be confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the cyclic carbonate structure. 1H NMR spectral data for this compound is available in the SpectraBase database, sourced from Aldrich Chemical Company, Inc.[1]
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Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonate carbonyl group (C=O) typically in the range of 1720-1750 cm⁻¹. FTIR spectral data is also available in the SpectraBase database.[1]
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (158.19 g/mol ).
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Gas Chromatography (GC): GC is a suitable method for determining the purity of the final product.
Conclusion
The synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one from 2-methyl-2-propyl-1,3-propanediol can be effectively achieved through several pathways. The condensation with urea presents a high-yield, economical, and environmentally friendly option.[1] Transesterification with diethyl carbonate offers another phosgene-free alternative, though specific reaction conditions for this substrate require further optimization. The use of phosgene derivatives like trichloromethyl chloroformate provides high yields and purities but comes with significant handling and safety considerations. The selection of the optimal synthetic route will depend on the specific requirements of the research or manufacturing process, balancing factors of yield, purity, cost, and safety. This guide provides the necessary technical details to aid researchers in making an informed decision and implementing the synthesis in a laboratory setting.





